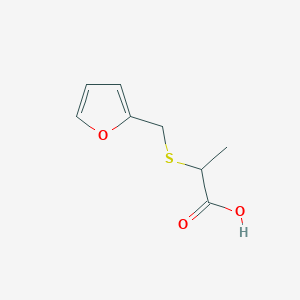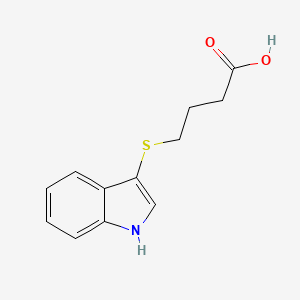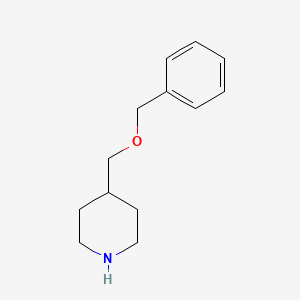
4-Benzyloxymethyl-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxymethyl-piperidine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing five methylene groups and one amine group. Piperidine derivatives are of significant interest in pharmaceutical research due to their presence in various bioactive molecules and potential therapeutic agents.
Preparation Methods
The synthesis of 4-Benzyloxymethyl-piperidine typically involves the formation of the piperidine ring followed by functionalization at various positions on the ring. One common method includes the cyclization of imines and palladium-catalyzed cross-coupling reactions . Additionally, the synthesis of 1-benzyl-4-chloromethylpiperidine serves as a building block for further pharmaceutical development .
Industrial production methods often involve continuous flow reactions and the use of catalysts to enhance yield and selectivity. For instance, a practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
Chemical Reactions Analysis
4-Benzyloxymethyl-piperidine can undergo a variety of chemical reactions, which are essential for its functionalization and the development of pharmacologically active compounds. Some common reactions include:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions with halides can introduce various functional groups onto the piperidine ring.
These reactions are critical for the synthesis of compounds with desired biological activities. For example, the reaction of 1-benzyl-4-chloromethylpiperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives.
Scientific Research Applications
4-Benzyloxymethyl-piperidine has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In pharmacological research, derivatives of this compound have been investigated for their potential therapeutic applications. For instance, N-benzyl-piperidinyl-aryl-acylhydrazone derivatives were synthesized and evaluated for their multi-target activities related to Alzheimer’s disease.
In organic synthesis, this compound serves as a valuable intermediate for the preparation of various bioactive molecules. Its ability to undergo multiple functionalization reactions makes it a versatile building block in medicinal chemistry .
Mechanism of Action
The mechanism of action of 4-Benzyloxymethyl-piperidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to interact with acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is crucial for neurotransmission.
Comparison with Similar Compounds
4-Benzyloxymethyl-piperidine can be compared with other similar compounds in the piperidine family, such as:
1-Benzyl-4-chloromethylpiperidine: Used as a building block for further pharmaceutical development.
N-Substituted piperidine-4-(benzylidene-4-carboxylic acids): Synthesized through cyclization of imines and palladium-catalyzed cross-coupling reactions.
The uniqueness of this compound lies in its specific functional groups, which allow for diverse chemical reactions and applications in various fields of research.
Properties
IUPAC Name |
4-(phenylmethoxymethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-5,13-14H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOELBQXHXWNGLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204949 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Q1: What is the mechanism of action of these 4-Benzyloxymethyl-piperidine derivatives in addressing conditions like emesis, depression, anxiety, and cough?
A: The provided research focuses on this compound derivatives designed to act as antagonists of the Neurokinin-1 (NK1) receptor [, ]. While the exact interaction mechanism isn't detailed in these abstracts, these compounds likely bind to the NK1 receptor, preventing its natural ligand, Substance P, from binding. This blockage disrupts the downstream signaling cascade usually triggered by Substance P. Given that Substance P is implicated in various physiological processes, including pain transmission, inflammation, mood regulation, and emesis, blocking its action through NK1 receptor antagonism is a potential therapeutic strategy for conditions like emesis, depression, anxiety, and cough [, ].
A: The provided research highlights the Structure-Activity Relationship (SAR) by exploring modifications on the core this compound structure [, ]. The chemical formula (I) in the research papers details various substituents (Ar1, Ar2, X1, R1-R6, etc.) that can be altered on this core structure. These modifications likely influence the molecule's binding affinity to the NK1 receptor, its ability to cross the blood-brain barrier (relevant for central nervous system effects), and its overall pharmacokinetic properties. Exploring these structural modifications helps researchers understand which molecular features are crucial for potent and selective NK1 receptor antagonism.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)
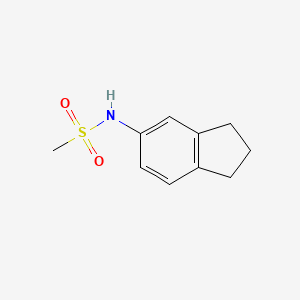
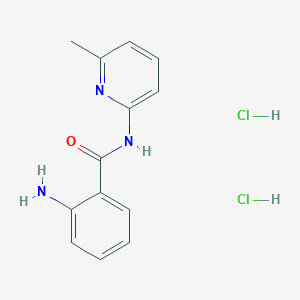
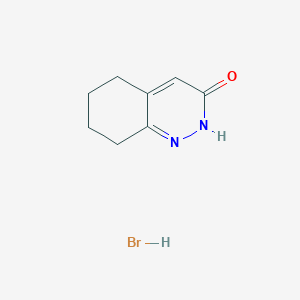
![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)
![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)
![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)
